Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) is a coordination compound with the molecular formula C44H32Cl2Ir2N4. It is known for its unique structure, where two iridium atoms are bridged by two chlorine atoms and coordinated with four 2-(2-pyridinyl)phenyl ligands. This compound is notable for its applications in catalysis and organic light-emitting diodes (OLEDs) due to its photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) typically involves the reaction of iridium trichloride hydrate with 2-(2-pyridinyl)phenyl ligands in the presence of a base. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as column chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chlorine ligands.
Substitution: Ligand substitution reactions where the 2-(2-pyridinyl)phenyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction may produce iridium(I) complexes .
Wissenschaftliche Forschungsanwendungen
Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation
Biology: Investigated for its potential use in photodynamic therapy due to its photophysical properties
Medicine: Explored for its anticancer properties, particularly in targeting cancer cells with its luminescent properties
Industry: Widely used in the production of OLEDs and other optoelectronic devices due to its efficient light-emitting properties
Wirkmechanismus
The mechanism of action of Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) involves its ability to interact with various molecular targets and pathways. In catalysis, it facilitates the activation of substrates through coordination to the iridium center. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorotetrakis[2-(2-pyridinyl)phenyl]diiridium(III): Similar structure but different ligand arrangement.
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-trifluoromethyl-2-pyridinyl-kN)phenyl-kC]diiridium(III): Contains fluorinated ligands, which alter its electronic properties.
Uniqueness
Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) is unique due to its specific ligand arrangement and the resulting photophysical properties. This makes it particularly effective in applications such as OLEDs and photodynamic therapy .
Eigenschaften
IUPAC Name |
chloroiridium(2+);2-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8N.2ClH.2Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;/h4*1-6,8-9H;2*1H;;/q4*-1;;;2*+3/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEYXICNCJSAHX-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2].Cl[Ir+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2Ir2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.